Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) is a complex organometallic compound. It consists of acetonitrile, hexafluoroantimony, 1,2,3,4,5-pentamethylcyclopenta-1,3-diene, and rhodium in a +2 oxidation state. This compound is known for its catalytic properties and is used in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) typically involves the reaction of rhodium chloride with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene in the presence of acetonitrile and hexafluoroantimony. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state rhodium complexes, while substitution reactions may produce new organometallic compounds with different ligands .
Scientific Research Applications
Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) has several scientific research applications:
Material Science: The compound is used in the synthesis of advanced materials with unique properties.
Medicinal Chemistry: It is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Industrial Processes: The compound is used in industrial processes for the production of fine chemicals and polymers.
Mechanism of Action
The mechanism of action of acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) involves the coordination of the rhodium center with various substrates. The rhodium center acts as a catalytic site, facilitating the activation and transformation of substrates through oxidative addition, reductive elimination, and migratory insertion pathways. The hexafluoroantimony and acetonitrile ligands stabilize the rhodium center and enhance its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Acetonitrile;hexafluorophosphate(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+)
- Acetonitrile;hexafluorophosphate(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(1+)
- Acetonitrile;hexafluorophosphate(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;iridium(1+)
Uniqueness
The uniqueness of acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) lies in its specific combination of ligands and the +2 oxidation state of rhodium. This combination imparts unique catalytic properties and reactivity patterns that are not observed in similar compounds with different ligands or oxidation states .
Properties
Molecular Formula |
C16H25F12N3RhSb2 |
---|---|
Molecular Weight |
833.80 g/mol |
IUPAC Name |
acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) |
InChI |
InChI=1S/C10H16.3C2H3N.12FH.Rh.2Sb/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;;;;;;;;;;;;;;;/h6H,1-5H3;3*1H3;12*1H;;;/q;;;;;;;;;;;;;;;;+2;2*+5/p-12 |
InChI Key |
BIXHSRLANXWKNF-UHFFFAOYSA-B |
Canonical SMILES |
CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.